2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide" has been the subject of various studies aimed at discovering new non-toxic anti-inflammatory agents. One study focused on the synthesis, pharmacological evaluation, and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors .
Synthesis Analysis
The synthesis of the compound involved a simple two-step chemical process. Different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to obtain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs .
Molecular Structure Analysis
Molecular docking experiments were conducted against COX-2 enzyme using Surflex-Dock GeomX programme of Sybyl software on Dell T-1500 workstation to confirm the mechanism of action of active compounds among the series. In silico study revealed the binding interactions of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with COX-2 protein and is in agreement with the in vivo anti-inflammatory activity .
Chemical Reactions Analysis
The compound was synthesized through chloroacetylation and subsequent reaction with substituted piperazines, leading to the formation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were not explicitly mentioned in the provided abstracts.
Relevant Case Studies
No specific case studies related to the compound were mentioned in the provided abstracts.
Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors.
Structural variations of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists.
Aplicaciones Científicas De Investigación
ACAT Inhibitor for Treating Diseases
Compounds with the benzimidazole and piperidine moiety, such as the clinical candidate K-604, have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity over ACAT-2. These inhibitors exhibit enhanced aqueous solubility and oral absorption, indicating their potential utility in treating diseases involving ACAT-1 overexpression, such as atherosclerosis and Alzheimer's disease (Shibuya et al., 2018).
Antimicrobial and Antioxidant Agents
Benzodiazepines bearing benzimidazole and indole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, including structures with benzimidazole linked to piperidine, showed potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant properties (Naraboli & Biradar, 2017).
Anticancer Activity
Certain benzothiazole derivatives, structurally similar to the query compound, have been synthesized and assessed for their potential anticancer activity. These studies focus on incorporating different heterocyclic rings to enhance antitumor efficacy, indicating the relevance of such structural frameworks in designing novel anticancer agents (Yurttaş et al., 2015).
NMDA Receptor Antagonists
Compounds like 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting the utility of benzimidazole-piperidine structures in developing treatments for neurological conditions, such as Parkinson's disease (Wright et al., 1999).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(27)16-6-8-18(9-7-16)23-21(28)14-26-12-10-17(11-13-26)22-24-19-4-2-3-5-20(19)25-22/h2-9,17H,10-14H2,1H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASWFBQSSYFFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.